molecular formula C18H18N2O4S3 B6477764 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide CAS No. 2640878-61-9

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B6477764
CAS No.: 2640878-61-9
M. Wt: 422.5 g/mol
InChI Key: LFEZRLFEHMMZBQ-UHFFFAOYSA-N
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Description

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a bithiophene moiety, a sulfamoyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common approach is to start with 2,2'-bithiophene and introduce the necessary functional groups through a series of reactions, including sulfamoylation and methoxybenzamide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This would include maintaining precise temperature, pressure, and pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bithiophene core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized bithiophene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound may have potential as a biological probe or in the study of biological systems.

  • Medicine: : It could be explored for its therapeutic properties, possibly as a drug candidate.

  • Industry: : The compound's unique properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Comparison with Similar Compounds

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: can be compared to other similar compounds, such as:

  • 2,2'-Bithiophene derivatives: : These compounds share the bithiophene core but may have different functional groups.

  • Sulfamoylbenzamide derivatives: : These compounds have similar sulfamoyl and benzamide groups but differ in their core structures.

The uniqueness of This compound

Properties

IUPAC Name

2-methoxy-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-24-15-6-5-13(11-14(15)18(19)21)27(22,23)20-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,20H,8-9H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEZRLFEHMMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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